N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide
Description
"N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide" is a heterocyclic compound featuring a pyrrolo[3,2-b]quinoxaline core substituted with a cyano group at position 3, a butyl chain at position 1, and a thiophene-2-carboxamide moiety (Figure 1). The thiophene carboxamide linker may contribute to π-π stacking or hydrogen bonding in biological targets .
Synthetic routes for analogous compounds involve coupling 3-aminoquinoxaline precursors with carboxylic acid derivatives under anhydrous conditions in polar aprotic solvents like DMF .
Properties
Molecular Formula |
C20H17N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17N5OS/c1-2-3-10-25-18(24-20(26)16-9-6-11-27-16)13(12-21)17-19(25)23-15-8-5-4-7-14(15)22-17/h4-9,11H,2-3,10H2,1H3,(H,24,26) |
InChI Key |
PZHBPVKRZHDXME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide is a synthetic compound that has recently attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 369.4 g/mol. It features a pyrroloquinoxaline core, a butyl group, a cyano group, and a thiophene moiety, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MLKSWZRNCAMRQC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=CC=C4 |
Anticancer Properties
Research has indicated that compounds within the pyrroloquinoxaline family exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain derivatives were effective against human breast cancer cells (T47D) with effective concentration (EC50) values as low as 0.053 µM .
The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, this compound may interact with tyrosyl-DNA phosphodiesterase 2, which is implicated in DNA repair mechanisms in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with this compound class. The structural features that enhance its interaction with biological targets may also facilitate binding to microbial enzymes or receptors, leading to inhibition of growth or survival in various pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrroloquinoxaline core can significantly influence both potency and selectivity against different biological targets.
Key SAR Insights:
- Substituent Effects: The presence of functional groups such as butyl and cyano groups enhances binding affinity and biological activity.
- Positioning of Groups: Substitutions at specific positions on the quinoxaline core can either enhance or diminish activity; for example, modifications at the 6-position have been shown to yield more potent compounds .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Assessment
A series of pyrroloquinoxaline derivatives were screened for their ability to induce apoptosis in T47D breast cancer cells. Compounds with a cyano group at the 3-position exhibited significantly lower EC50 values compared to other derivatives without this modification.
Case Study 2: Enzyme Inhibition Studies
Inhibition assays against tyrosyl-DNA phosphodiesterase 2 revealed an IC50 value of approximately 4.76 µM for this compound, indicating moderate affinity towards this target and potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocycles, focusing on core modifications, substituents, and hypothesized bioactivity (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide | Pyrrolo[3,2-b]quinoxaline | 1-butyl, 3-cyano, thiophene-2-carboxamide | Kinase inhibition, antimicrobial |
| N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | Indolizino[2,3-b]quinoxaline | 12-cyano, thiophene-2-carboxamide | Anticancer (hypothesized) |
| 2-azanyl-1-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | Pyrrolo[3,2-b]quinoxaline | 1-(1,3-benzodioxol-5-yl), 4-ethoxyphenyl | Neuroprotective (hypothesized) |
| 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide | Quinoxaline-1,4-di-N-oxide | 5-nitrofuran, 3-cyano | Antiparasitic (documented) |
Key Observations:
Quinoxaline-1,4-di-N-oxide derivatives (e.g., 5-nitrofuran-2-carboxylic acid amides) are validated for antiparasitic activity due to redox-active nitro groups .
Substituent Effects: The 1-butyl group in the target compound increases lipophilicity (predicted logP >3) compared to the 4-ethoxyphenyl group in "2-azanyl-1-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide," which may improve blood-brain barrier penetration . Nitro-substituted analogs (e.g., 5-nitrofuran/5-nitrothiophene derivatives) demonstrate higher electrophilicity, correlating with enhanced antimicrobial activity .
Biological Activity Trends :
- Thiophene-carboxamide derivatives generally show stronger kinase inhibition than furan-based analogs due to thiophene’s sulfur atom enabling hydrophobic interactions .
- The absence of nitro groups in the target compound suggests reduced redox cycling toxicity compared to 5-nitrofuran derivatives, which may cause oxidative stress in host cells .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely follows protocols for analogous amides, but scalability may be hindered by the pyrroloquinoxaline core’s sensitivity to oxidation .
- Bioactivity Data Gaps: While quinoxaline-1,4-di-N-oxide derivatives are well-studied, pyrroloquinoxaline carboxamides lack extensive pharmacological profiling. Preliminary studies suggest kinase selectivity (e.g., JAK2/STAT3 pathways) but require validation .
- Comparative Solubility: The 3-cyano group may reduce aqueous solubility compared to hydroxylated analogs, necessitating formulation optimization for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
